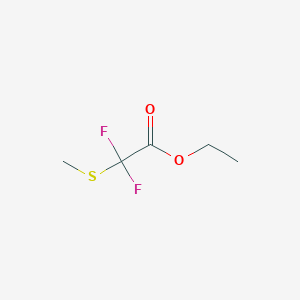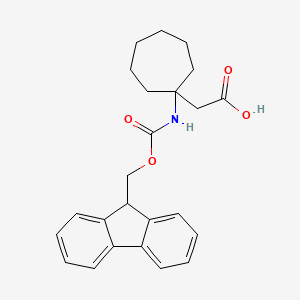![molecular formula C19H20FN3O3S2 B2414267 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 892361-36-3](/img/structure/B2414267.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of 1,2,4-thiadiazines . These are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom . The specific compound you mentioned has additional functional groups attached to it, including a butyl group, a fluorophenyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-thiadiazine core, with the additional functional groups attached at specific positions on the ring . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups attached to the thiadiazine ring . For example, the acetamide group might undergo hydrolysis, and the fluorophenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, while the acetamide group might allow for hydrogen bonding .Scientific Research Applications
Anticancer Activity
Research indicates that compounds based on the scaffolds of benzothiadiazinyl exhibit moderate to good inhibitory activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers. Specifically, compounds were found to inhibit cancer cell growth, potentially through the inhibition of tubulin polymerization, highlighting their potential as anticancer agents (Kamal et al., 2011). Moreover, new derivatives containing different heterocyclic ring systems have been synthesized and shown considerable anticancer activity against some cancer cell lines, further supporting the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2015).
Antibacterial and Antifungal Properties
Several synthesized derivatives based on the thiadiazine scaffold have been found to possess significant antibacterial activity, indicating their potential application in fighting bacterial infections. For instance, compounds have been shown to inhibit various bacterial strains, with some demonstrating potency comparable to standard drugs (Naraboli & Biradar, 2017). Additionally, the synthesis of novel derivatives has led to compounds with moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
Antioxidant Properties
Benzimidazole derivatives have been synthesized and studied as antioxidants for base oil, showing potential as effective additives to improve the oxidative stability of base oils (Basta et al., 2017). This application is critical in industrial contexts where the stability of base oils is paramount.
Anti-Inflammatory and Anticonvulsant Activities
Derivatives of thiadiazine scaffolds have been synthesized and evaluated for their anti-inflammatory and anticonvulsant activities. Certain compounds have demonstrated significant activity in this regard, indicating their potential for the development of new therapeutic agents (Liu et al., 2016).
Future Directions
properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYYFYUPTMZZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

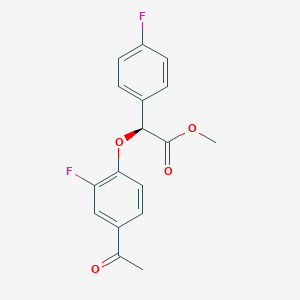
![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)


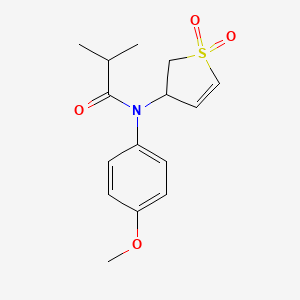
![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)
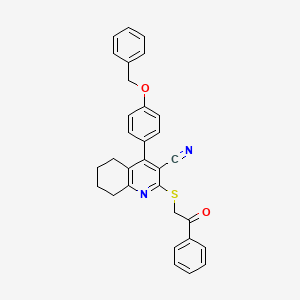
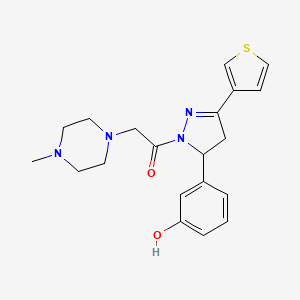
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)
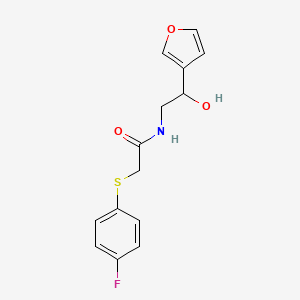
![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)
